N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide
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Overview
Description
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfamoyl group, a fluorobenzamide moiety, and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-4-fluorobenzamide
- N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-fluorobenzamide
Uniqueness
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19FN2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-3-12-20(15(2)13-14)24-28(26,27)19-10-8-18(9-11-19)23-21(25)16-4-6-17(22)7-5-16/h3-13,24H,1-2H3,(H,23,25) |
InChI Key |
IAUMYGDVNXOIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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